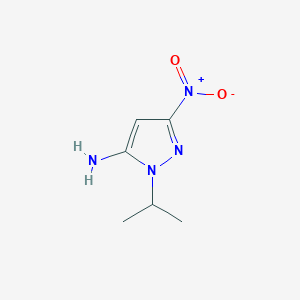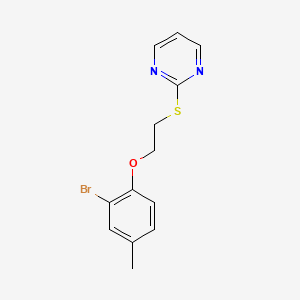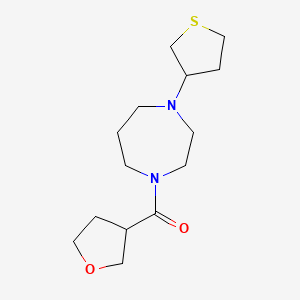
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted benzene ring, a formyl group, and an acetamide moiety, making it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formylation: : The brominated compound undergoes formylation using reagents like formic acid or formyl chloride.
Acetylation: : The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Amination: : Finally, the acetylated product is reacted with 3-chloro-4-methylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield, often involving the use of automated systems for precise control of reagents and temperature.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Substitution: : Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving bromo- and chloro-substituted phenyl groups. It can also serve as a probe in biochemical assays to understand metabolic pathways.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromo-2-formylphenoxy)acetic acid
2-(4-chloro-2-formylphenoxy)acetic acid
2-(4-bromo-2-hydroxyphenoxy)acetic acid
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is unique due to its combination of bromo and chloro substituents on the phenyl ring, as well as the presence of the formyl and acetamide groups. This combination of functional groups provides a high degree of reactivity and versatility, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSLXHHJDVKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)
![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)


![5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)


